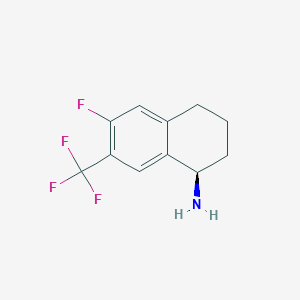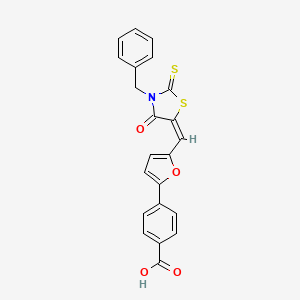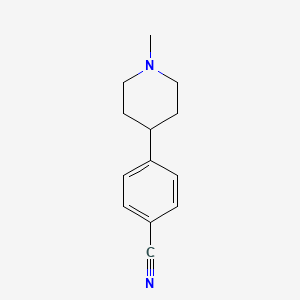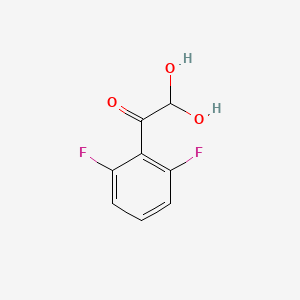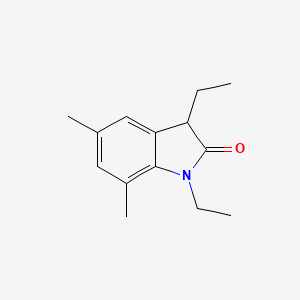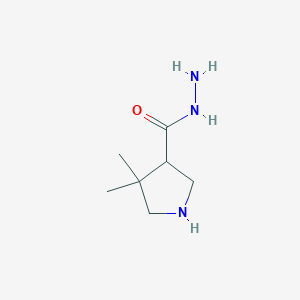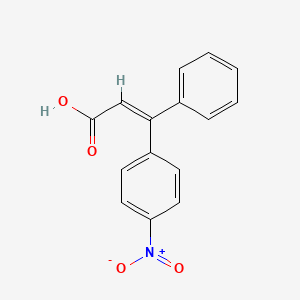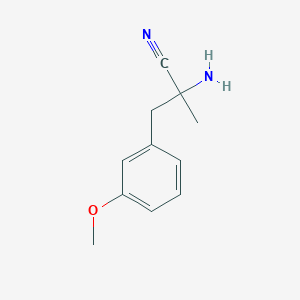
N,N'-Bis(salicylidene)ethylenediamineIron(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(salicylidene)ethylenediamineIron(II) is a coordination compound formed by the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) ions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylidene)ethylenediamineIron(II) can be synthesized by reacting N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution . The reaction typically involves mixing equimolar amounts of the ligand and the iron(II) salt, followed by stirring at room temperature for several hours. The resulting complex can be isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamineIron(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(salicylidene)ethylenediamineIron(II) undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The iron(III) form can be reduced back to iron(II) using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylidene groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
Oxidation: The major product is N,N’-Bis(salicylidene)ethylenediamineIron(III).
Reduction: The major product is the original N,N’-Bis(salicylidene)ethylenediamineIron(II).
Substitution: The products depend on the nature of the substituting ligand.
Aplicaciones Científicas De Investigación
N,N’-Bis(salicylidene)ethylenediamineIron(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N’-Bis(salicylidene)ethylenediamineIron(II) exerts its effects involves coordination of the iron center with the salicylidene groups, forming a stable complex. This complex can interact with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamineCobalt(II): Similar in structure but with cobalt instead of iron, this compound exhibits different redox properties and catalytic activities.
N,N’-Bis(salicylidene)ethylenediamineNickel(II): Another similar compound with nickel, known for its use in hydrogenation reactions.
Uniqueness
N,N’-Bis(salicylidene)ethylenediamineIron(II) is unique due to its specific redox properties and ability to form stable complexes with various substrates. Its versatility in catalysis and potential biological applications make it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C16H14FeN2O2 |
|---|---|
Peso molecular |
322.14 g/mol |
Nombre IUPAC |
iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clave InChI |
AAJGISIJWYVWOG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


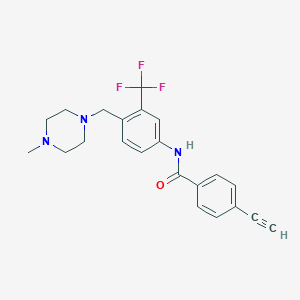
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
